N-HEPTYL-D15 ALCOHOL N-HEPTYL-D15 ALCOHOL
Brand Name: Vulcanchem
CAS No.: 194793-95-8
VCID: VC0064561
InChI: InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
SMILES: CCCCCCCO
Molecular Formula: C7H16O
Molecular Weight: 131.296

N-HEPTYL-D15 ALCOHOL

CAS No.: 194793-95-8

Cat. No.: VC0064561

Molecular Formula: C7H16O

Molecular Weight: 131.296

* For research use only. Not for human or veterinary use.

N-HEPTYL-D15 ALCOHOL - 194793-95-8

Specification

CAS No. 194793-95-8
Molecular Formula C7H16O
Molecular Weight 131.296
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol
Standard InChI InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2
Standard InChI Key BBMCTIGTTCKYKF-PMELWRBQSA-N
SMILES CCCCCCCO

Introduction

Chemical Identity and Structure

Nomenclature and Identification

N-Heptyl-d15 Alcohol, scientifically known as 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol, represents a fully deuterated version of 1-heptanol with deuterium atoms replacing all hydrogens except for the hydroxyl proton . This compound is cataloged with specific identifiers that distinguish it from its non-deuterated counterpart. The compound possesses a CAS number of 194793-95-8, while the unlabeled 1-heptanol has a CAS number of 111-70-6 . The molecular formula is consistently reported as C7HD15O or C7D15HO across multiple sources, indicating the presence of 15 deuterium atoms in the structure .

Molecular Structure and Characteristics

The molecular structure of N-Heptyl-d15 Alcohol maintains the same carbon backbone as regular 1-heptanol but with deuterium isotope substitution. The molecular weight is 131.29 g/mol, reflecting the mass increase from the replacement of hydrogen atoms with deuterium . The accurate mass is reported as 131.214, providing a precise value for analytical identification purposes . The structural representation can be described using standard chemical notation systems:

SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O

InChI: InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2

This structural information provides a comprehensive picture of how deuterium atoms are distributed throughout the molecule, which is essential information for researchers working with this compound.

Physical and Chemical Properties

Physical Properties

N-Heptyl-d15 Alcohol exists as a neat liquid under standard conditions, similar to its non-deuterated counterpart . While detailed physical property data specific to the deuterated form is limited in the search results, understanding the properties of the parent compound provides valuable context. The base compound, 1-heptanol, has well-documented properties including a molecular weight of 116.2013 g/mol . The deuterated version exhibits a higher molecular weight of 131.29 g/mol due to the deuterium substitution .

Comparative Analysis with Non-Deuterated Form

The following table presents a comparative analysis of N-Heptyl-d15 Alcohol and its non-deuterated counterpart:

PropertyN-Heptyl-d15 Alcohol1-Heptanol (Non-deuterated)
Molecular FormulaC7HD15OC7H16O
Molecular Weight131.29 g/mol116.20 g/mol
CAS Number194793-95-8111-70-6
Functional GroupPrimary alcoholPrimary alcohol
Chemical BehaviorSimilar to non-deuterated formStandard primary alcohol reactivity
Primary ApplicationAnalytical standard, tracer compoundSolvent, intermediate, fragrance component

Production and Synthesis

Synthetic Approaches

The synthesis of N-Heptyl-d15 Alcohol typically involves specialized procedures to achieve the high level of deuterium incorporation. While the search results don't provide explicit synthetic routes for this compound, they do mention related synthetic pathways. The deuterated heptanol can serve as a precursor for other deuterated compounds, such as 1-Bromoheptane-D15, which is synthesized through a halogenation reaction. This relationship suggests that N-Heptyl-d15 Alcohol itself may be produced through controlled deuteration of 1-heptanol or through synthetic pathways using deuterated starting materials.

Industrial Production

Applications in Scientific Research

Analytical Chemistry Applications

N-Heptyl-d15 Alcohol serves as an important tool in analytical chemistry, particularly in mass spectrometry and spectroscopic applications. Deuterium labeling creates a distinct mass difference that can be readily detected by mass spectrometric methods, making these compounds valuable as internal standards for quantitative analysis . The compound is specifically categorized as part of "Stable Isotope Labelled Analytical Standards," highlighting its primary role in analytical methodologies .

Metabolic and Pharmacokinetic Studies

Deuterated compounds have gained significant attention in metabolic and pharmacokinetic investigations. The literature notes that deuteration has potential to affect the pharmacokinetic and metabolic profiles of drugs and other compounds of interest . This characteristic makes N-Heptyl-d15 Alcohol potentially valuable for tracing metabolic pathways of heptanol and related compounds, where the deuterium label can be followed through various biotransformations.

Synthetic Precursor Applications

N-Heptyl-d15 Alcohol can function as a synthetic precursor for other deuterium-labeled compounds. The search results specifically mention its use in the synthesis of 1-Bromoheptane-D15 through halogenation reactions. In this application, the alcohol undergoes reaction with halogenating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield the corresponding bromide. This synthetic utility extends the compound's value in preparing diverse deuterated molecules for various research applications.

Comparison with Other Isotopically Labeled Alcohols

Advantages of Deuterium Labeling

Deuterium labeling offers specific advantages compared to other isotopic labeling strategies. The deuterium atom preserves the chemical behavior of the original compound while providing a distinct mass signature detectable through analytical techniques. For N-Heptyl-d15 Alcohol, the high degree of deuteration (15 deuterium atoms) creates a substantial mass shift that enhances detection sensitivity and specificity in analytical applications .

Alternative Isotopic Labels

While deuterium labeling is prominent in the field of stable isotope-labeled compounds, alternative approaches include labeling with carbon-13, nitrogen-15, or oxygen-18. Each labeling strategy offers distinct advantages depending on the specific application. The search results categorize N-Heptyl-d15 Alcohol as part of the broader family of "Stable Isotope Labelled Analytical Standards," indicating its place within this diverse field of specialized compounds .

Future Research Directions

Expanding Applications in Metabolomics

The field of metabolomics continues to develop sophisticated approaches for tracking metabolic pathways and quantifying metabolites. N-Heptyl-d15 Alcohol and similar deuterated standards have potential applications in this growing field, particularly for studies involving fatty alcohols and their metabolites. Future research may explore more comprehensive applications of this compound in metabolomic investigations.

Novel Synthetic Applications

As synthetic methodologies advance, N-Heptyl-d15 Alcohol could find expanded use as a building block for more complex deuterated molecules. The search results already indicate its utility in synthesizing 1-Bromoheptane-D15, but future research might explore additional transformations to create diverse deuterated compounds for specialized applications in pharmaceutical research, materials science, and other fields.

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